Crystal Structure and Packing: 1,15-Pentadecanediol vs. 1,11-Undecanediol and 1,13-Tridecanediol
Single-crystal X-ray diffraction reveals that 1,15-pentadecanediol adopts a specific molecular conformation and packing arrangement within its crystal lattice. Critically, one terminal hydroxyl group is in a gauche conformation [torsion angle 63.2(4)°] while the other is trans [torsion angle -179.2(2)°] [1]. This results in a layered structure with two distinct hydrogen-bond distances: an interlayer bond of 2.713(2) Å and an intralayer bond of 2.777(3) Å. These values are nearly identical to those of 1,11-undecanediol [2.710(2) Å and 2.775(3) Å] and 1,13-tridecanediol [2.713 Å], confirming a conserved hydrogen-bonding geometry among odd-numbered diols [1]. The key difference lies in the lattice parameter along the b-axis, which is directly proportional to chain length. This elongation of the unit cell translates to a larger layer spacing compared to its shorter-chain homologs, a critical parameter for applications requiring specific interlayer distances, such as in liquid crystal models or layered polymer composites [1].
| Evidence Dimension | Hydrogen-bond geometry and unit cell dimensions |
|---|---|
| Target Compound Data | Interlayer H-bond: 2.713(2) Å; Intralayer H-bond: 2.777(3) Å; b-axis lattice parameter = 47.166(4) Å [1]. |
| Comparator Or Baseline | 1,11-Undecanediol: Interlayer H-bond 2.710(2) Å, Intralayer H-bond 2.775(3) Å; b-axis = 34.932(5) Å. 1,13-Tridecanediol: Interlayer H-bond 2.713 Å; b-axis = 40.989(3) Å [1]. |
| Quantified Difference | The interlayer H-bond distance differs by only 0.003 Å between 1,15-pentadecanediol and 1,11-undecanediol, indicating a conserved hydrogen-bond strength. However, the b-axis length, which defines layer spacing, increases by 12.234 Å and 6.177 Å compared to the C11 and C13 analogs, respectively [1]. |
| Conditions | Single-crystal X-ray diffraction at room temperature (Acta Crystallographica Section C, 2000) [1]. |
Why This Matters
For material scientists and polymer chemists, the precisely known interlayer spacing and hydrogen-bond network of 1,15-pentadecanediol are crucial for designing and predicting the properties of layered materials, composites, and liquid crystalline phases, a feature not offered by shorter-chain diols.
- [1] Nakamura, N.; Uno, K.; Watanabe, R.; Ikeya, T.; Ogawa, Y. 1,15-Pentadecanediol. Acta Crystallographica Section C 2000, C56, 903-904. View Source
